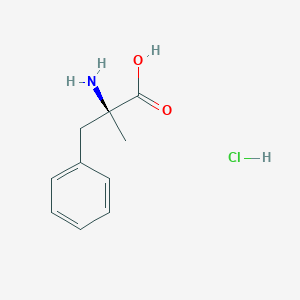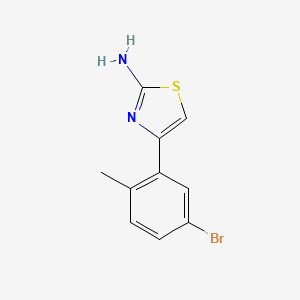
2-(1H-pyrrol-3-yl)-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-pyrrol-3-yl)propan-2-ol is an organic compound that features a pyrrole ring substituted with a hydroxyl group and a propyl chain. This compound is part of the broader class of pyrrole derivatives, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrrol-3-yl)propan-2-ol can be achieved through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with primary amines in the presence of a catalytic amount of iron (III) chloride. This reaction proceeds under mild conditions and yields N-substituted pyrroles . Another method involves the reaction of 2-azido-1,3-diphenylprop-2-en-1-one with pentane-2,4-dione, catalyzed by indium trichloride in water .
Industrial Production Methods
Industrial production of pyrrole derivatives often involves large-scale synthesis using metal-catalyzed reactions. For example, a manganese complex can catalyze the conversion of primary diols and amines to pyrroles in the absence of organic solvents, with water and molecular hydrogen as the only side products . This method is highly selective and avoids the formation of unwanted by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-(1H-pyrrol-3-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to substitute the hydroxyl group with halides.
Major Products
Oxidation: The major product is the corresponding ketone or aldehyde.
Reduction: The major product is the corresponding alkane.
Substitution: The major products are halogenated derivatives or amines.
Aplicaciones Científicas De Investigación
2-(1H-pyrrol-3-yl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pyrrole derivatives.
Biology: Pyrrole derivatives are known for their antimicrobial, antiviral, and anticancer activities.
Industry: Pyrrole derivatives are used in the production of conductive polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 2-(1H-pyrrol-3-yl)propan-2-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their function. The pyrrole ring can participate in π-π interactions with aromatic residues in proteins, influencing their activity. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrole: The parent compound, which lacks the hydroxyl and propyl substituents.
Pyrrolidine: A saturated analog of pyrrole, which has different biological activities.
Indole: A benzopyrrole derivative with a fused benzene ring, known for its diverse biological activities.
Uniqueness
2-(1H-pyrrol-3-yl)propan-2-ol is unique due to the presence of both a hydroxyl group and a propyl chain on the pyrrole ring. This combination of functional groups allows for unique interactions with biological molecules and distinct chemical reactivity compared to other pyrrole derivatives.
Propiedades
Fórmula molecular |
C7H11NO |
|---|---|
Peso molecular |
125.17 g/mol |
Nombre IUPAC |
2-(1H-pyrrol-3-yl)propan-2-ol |
InChI |
InChI=1S/C7H11NO/c1-7(2,9)6-3-4-8-5-6/h3-5,8-9H,1-2H3 |
Clave InChI |
SBAGIYUWDBIQQR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CNC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



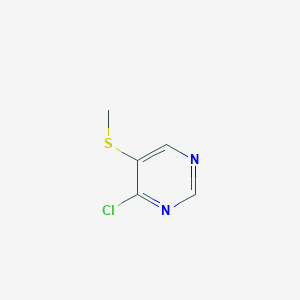
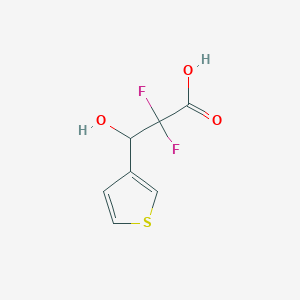
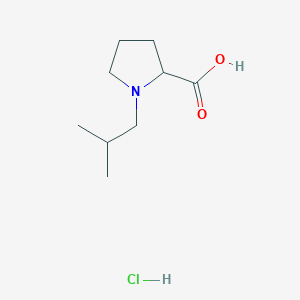

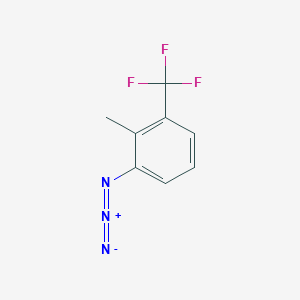
![1-(Imidazo[1,2-a]pyridin-2-yl)prop-2-en-1-ol](/img/structure/B13543525.png)
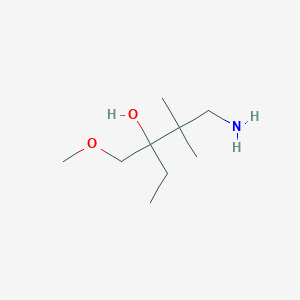

![2-[3-(Aminomethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine dihydrochloride](/img/structure/B13543542.png)


